Cas no 1298062-27-7 (4-(5-{1-3-(thiophen-2-yl)-1H-pyrazole-5-carbonylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine)

4-(5-{1-3-(Thiophen-2-yl)-1H-pyrazole-5-carbonylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine core linked to a 1,2,4-oxadiazole moiety, further connected to an azetidine ring bearing a thiophene-substituted pyrazole carbonyl group. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of multiple aromatic and heterocyclic systems may enhance binding affinity and selectivity in target interactions. Its rigid framework and diverse functional groups make it a promising intermediate for drug discovery, offering opportunities for further derivatization. The compound’s synthetic complexity underscores its value in advanced organic synthesis and pharmaceutical research.
4-(5-{1-3-(thiophen-2-yl)-1H-pyrazole-5-carbonylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine structure
1298062-27-7 structure
Product Name:4-(5-{1-3-(thiophen-2-yl)-1H-pyrazole-5-carbonylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine
CAS No:1298062-27-7
MF:C18H14N6O2S
MW:378.407761096954
CID:6491538
Update Time:2025-05-30

4-(5-{1-3-(thiophen-2-yl)-1H-pyrazole-5-carbonylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(5-{1-3-(thiophen-2-yl)-1H-pyrazole-5-carbonylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine
    • [3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone
    • Inchi: 1S/C18H14N6O2S/c25-18(14-8-13(21-22-14)15-2-1-7-27-15)24-9-12(10-24)17-20-16(23-26-17)11-3-5-19-6-4-11/h1-8,12H,9-10H2,(H,21,22)
    • InChI Key: XMZCJMZICXPMJL-UHFFFAOYSA-N
    • SMILES: C(N1CC(C2ON=C(C3=CC=NC=C3)N=2)C1)(C1C=C(C2SC=CC=2)NN=1)=O

Computed Properties

  • Exact Mass: 378.09
  • Monoisotopic Mass: 378.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 542
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 129A^2

4-(5-{1-3-(thiophen-2-yl)-1H-pyrazole-5-carbonylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine Pricemore >>

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Additional information on 4-(5-{1-3-(thiophen-2-yl)-1H-pyrazole-5-carbonylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine

Comprehensive Overview of 4-(5-{1-3-(thiophen-2-yl)-1H-pyrazole-5-carbonylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine (CAS No. 1298062-27-7)

The compound 4-(5-{1-3-(thiophen-2-yl)-1H-pyrazole-5-carbonylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine, identified by its CAS No. 1298062-27-7, represents a sophisticated heterocyclic structure with significant potential in pharmaceutical and material science applications. Its unique molecular architecture, featuring a thiophene-pyrazole core linked to a 1,2,4-oxadiazole and pyridine moiety, has garnered attention for its versatile chemical properties and bioactivity. Researchers are increasingly exploring its role in drug discovery, particularly in targeting protein-protein interactions and enzyme modulation.

In recent years, the demand for novel heterocyclic compounds like 4-(5-{1-3-(thiophen-2-yl)-1H-pyrazole-5-carbonylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine has surged due to their relevance in addressing unmet medical needs. For instance, its structural analogs have shown promise in oncology and neurology, aligning with the growing focus on precision medicine. The compound’s azetidine ring further enhances its metabolic stability, a critical factor in pharmacokinetic optimization—a topic frequently searched by medicinal chemists and pharmacologists.

The synthesis of CAS No. 1298062-27-7 involves multi-step organic reactions, including cyclization and cross-coupling strategies, which are often discussed in academic forums and patent literature. Its 1,2,4-oxadiazole scaffold is particularly noteworthy, as this motif is known for its electron-withdrawing properties and role in enhancing binding affinity to biological targets. Such characteristics make it a subject of interest in AI-driven drug design and computational chemistry, areas where users frequently seek insights on molecular docking and QSAR studies.

Beyond pharmaceuticals, 4-(5-{1-3-(thiophen-2-yl)-1H-pyrazole-5-carbonylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine has potential applications in agrochemicals and materials science. Its thiophene derivative, for example, could contribute to the development of organic semiconductors or conductive polymers, a trending topic in renewable energy research. This dual applicability underscores its value in interdisciplinary research, bridging gaps between chemistry and engineering.

From an analytical perspective, the characterization of CAS No. 1298062-27-7 relies heavily on advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are essential for verifying purity and structural integrity, which are critical for regulatory compliance and industrial scaling—a common concern among quality control professionals. Additionally, the compound’s stability under various conditions (e.g., pH, temperature) is a frequent query in online forums, reflecting its practical challenges in formulation.

In summary, 4-(5-{1-3-(thiophen-2-yl)-1H-pyrazole-5-carbonylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine exemplifies the convergence of synthetic innovation and biological relevance. Its multifaceted applications, coupled with the rising interest in heterocyclic chemistry and drug discovery, position it as a compound of enduring scientific and commercial interest. Future research may further elucidate its mechanisms and expand its utility across diverse fields.

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